
6-Carboxyfluorescein dipivalate
概要
説明
6-Carboxyfluorescein dipivalate is a fluorescein molecule with a carboxyl group added . It is commonly used as a tracer agent and is used in the sequencing of nucleic acids and in the labeling of nucleotides .
Synthesis Analysis
The synthesis of 6-Carboxyfluorescein dipivalate involves the chemical reaction of phthalic anhydride and resorcinol using a catalyst ZnCl2 or methane-sulfonic acid . A modification of the basic protocol of 6-carboxyfluorescein synthesis enabled the production of a highly reactive conjugate perfectly suitable for terminal labeling of newly generated oligonucleotides .Molecular Structure Analysis
6-Carboxyfluorescein dipivalate has a molecular formula of C31H28O9 . It contains a total of 72 bonds, including 44 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aromatic), 2 esters (aliphatic), and 1 ester (aromatic) .Chemical Reactions Analysis
6-Carboxyfluorescein dipivalate is used in the sequencing of nucleic acids and in the labeling of nucleotides . It is also used in the production of highly reactive conjugates for terminal labeling of newly generated oligonucleotides .Physical And Chemical Properties Analysis
6-Carboxyfluorescein dipivalate has a density of 1.4±0.1 g/cm3, a boiling point of 713.0±60.0 °C at 760 mmHg, and a flash point of 232.7±26.4 °C . It has a molar refractivity of 141.2±0.4 cm3, a polar surface area of 125 Å2, and a molar volume of 390.1±5.0 cm3 .科学的研究の応用
Probe Labeling for Conventional Cytogenetics
The compound “6-Carboxyfluorescein dipivalate” has been used in the field of cytogenetics, which is the study of chromosomes. It’s particularly useful in a technique called Fluorescent in situ Hybridization (FISH). FISH is a molecular cytogenetic technique that uses fluorescent probes to detect and localize the presence of specific DNA sequences on chromosomes .
The compound is used to create a highly reactive conjugate that is suitable for terminal labeling of newly generated oligonucleotides . These labeled oligonucleotides can then be used as probes in FISH to detect specific DNA sequences. The use of this compound in probe synthesis allows for the high yield of directly labeled FISH probes, improving the efficiency of cytogenetic studies and reducing the cost of examination .
Synthesis of Fluorescein-Based Advanced Materials
“6-Carboxyfluorescein dipivalate” is also used in the synthesis of fluorescein-based advanced materials. Fluorescein derivatives are important fluorescent probes widely used for detection and optical imaging of various objects .
These derivatives are usually prepared by introducing aldehydic groups or esterification reaction on fluorescein xanthene ring and benzene moiety . The current research focuses on connecting amino groups with fluorescein mono-aldehyde as these derivatives show high activity and can be complexed with the analytes to increase or decrease the fluorescence intensity .
This compound has potential applications in sensing and detection of analytes and especially bio-imaging .
作用機序
Target of Action
The primary target of 6-Carboxyfluorescein dipivalate is specific nucleic acid sequences in chromosomes, cell nucleus space, cells, and tissue samples . It is used in Fluorescent in situ hybridization (FISH), a routine technique of molecular cytogenetics .
Mode of Action
6-Carboxyfluorescein dipivalate interacts with its targets by binding to the complementary nucleic acid sequences. This interaction results in the labeling of these sequences, making them detectable under a fluorescence microscope .
Biochemical Pathways
It is known that the compound plays a crucial role in the fish technique, which is used to detect and localize the presence of specific dna sequences on chromosomes .
Pharmacokinetics
Given its use in cytogenetic studies, it can be inferred that the compound has a high reactivity and is suitable for terminal labeling of newly generated oligonucleotides .
Result of Action
The action of 6-Carboxyfluorescein dipivalate results in the labeling of specific nucleic acid sequences. This allows for the detection and localization of these sequences, thereby enabling the study of genetic abnormalities and other cytogenetic phenomena .
Action Environment
The action, efficacy, and stability of 6-Carboxyfluorescein dipivalate can be influenced by various environmental factors These may include the pH of the solution, the presence of other chemicals or substances, and the temperature.
Safety and Hazards
将来の方向性
The future directions of 6-Carboxyfluorescein dipivalate research could involve the design of effective probes by introducing as many fluorophores as possible to the biomolecule while leaving its native structure as intact as possible . This could enhance the sensitivity of fluorescence detection, which is an enduring challenge .
特性
IUPAC Name |
3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O9/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31/h7-15H,1-6H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFJSCBMDRTLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112681 | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carboxyfluorescein dipivalate | |
CAS RN |
192374-17-7 | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using 6-carboxyfluorescein dipivalate as a starting material?
A1: 6-Carboxyfluorescein dipivalate is a valuable intermediate in the synthesis of isomerically pure 6-carboxyfluorescein [, ]. This is significant because separating the 5- and 6- isomers of carboxyfluorescein using traditional methods is challenging. Using 6-carboxyfluorescein dipivalate allows for the isolation of the desired 6-isomer in a multigram scale with high purity. This is particularly important for applications that require specific isomeric purity, such as fluorescent labeling and imaging.
Q2: How is 6-carboxyfluorescein dipivalate typically utilized in synthesis?
A2: 6-Carboxyfluorescein dipivalate itself is not the final product. It serves as a protected form of 6-carboxyfluorescein. The dipivalate groups protect the carboxyl group during synthesis and can be easily removed by hydrolysis when necessary []. This allows for further modifications and coupling reactions to occur specifically at the desired carboxyl group of 6-carboxyfluorescein, enabling the creation of various derivatives with specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



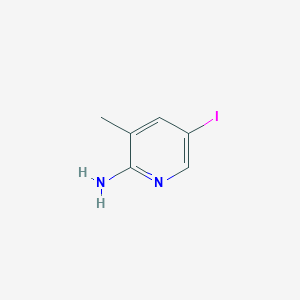

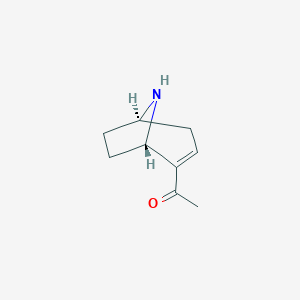

![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)
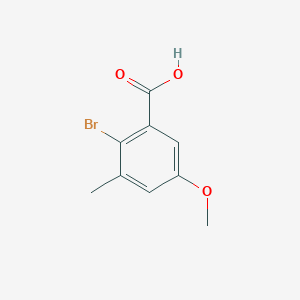


![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)
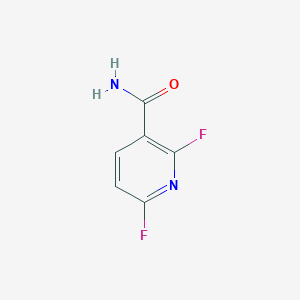
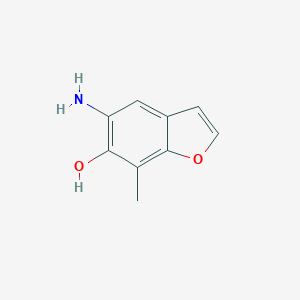
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)

